

Application Note: Quantification of Methionol in Wine Samples

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Compound of Interest

Compound Name: Methionol

Cat. No.: B020129

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionol (3-(methylthio)-1-propanol) is a sulfur-containing volatile organic compound found in wine that can significantly influence its aroma profile. It is primarily formed from the Ehrlich pathway degradation of methionine by yeast during fermentation.[1] At low concentrations, **methionol** can contribute to the complexity of the wine's bouquet, imparting savory notes described as "vegetable," "potato," or "tuber." [2][3] However, at higher concentrations, it can be associated with undesirable off-flavors. Furthermore, **methionol** is a precursor to methional, which has a low odor threshold and can impart a "cooked vegetable" aroma, particularly in oxidized wines.[4] Accurate quantification of **methionol** is therefore crucial for quality control, understanding wine aging processes, and research into the impact of viticultural and enological practices on wine aroma.

This application note provides detailed protocols for the quantification of **methionol** in wine samples using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), a widely used, sensitive, and solventless technique. [5] Alternative sample preparation methods, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are also discussed.

Quantitative Data Presentation

The concentration of **methionol** in wine can vary depending on the grape variety, yeast strain, fermentation conditions, and wine age. The following table summarizes available quantitative data for **methionol** in a specific white wine variety.

Table 1: Reported Concentration of **Methionol** in Sauvignon Blanc

Wine Variety	Concentration Range (µg/L)	Reference
Sauvignon Blanc	529 - 728	[6]

While extensive quantitative data for **methionol** across a wide range of wine varieties is not readily available in the literature, its sensory importance in other wines, such as Pinot Noir, has been noted.[3] For comparative purposes, the typical concentrations of a related small alcohol, methanol, are presented in Table 2, highlighting the general differences observed between red and white wines due to processing methods.[7][8]

Table 2: Typical Methanol Concentrations in Red and White Wines

Wine Type	Typical Concentration Range (mg/L)	Key Factors
Red Wines	120 - 250	Longer skin contact during fermentation[9][7]
White Wines	40 - 120	Shorter or no skin contact during fermentation[9][7]

Experimental Protocols

This section provides a detailed methodology for the quantification of **methionol** in wine samples using HS-SPME-GC-MS.

Protocol 1: Quantification of Methionol by HS-SPME-GC-MS

This protocol is optimized for the extraction and analysis of volatile and semi-volatile compounds, including **methionol**, from wine.

1. Materials and Reagents

- Wine sample
- **Methionol** standard ($\geq 98\%$ purity)
- Internal Standard (e.g., 2-octanol or a deuterated analog of a related compound)
- Sodium chloride (NaCl), analytical grade
- Deionized water
- Methanol, HPLC grade
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Preparation of Standards and Calibration Curve

- Prepare a stock solution of **methionol** (e.g., 1000 mg/L) in methanol.
- Prepare a series of working standard solutions by diluting the stock solution with a model wine solution (e.g., 12% ethanol in water with 5 g/L tartaric acid, pH adjusted to 3.5) to cover the expected concentration range of **methionol** in wine.
- Prepare an internal standard stock solution (e.g., 100 mg/L in methanol).
- Spike each calibration standard and wine sample with the internal standard to a final concentration of, for example, 10 $\mu\text{g/L}$.

3. Sample Preparation

- Pipette 5 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.
- Add a precise amount of the internal standard solution.
- Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
- Immediately seal the vial with the screw cap.

4. HS-SPME Procedure

- Place the vial in the autosampler of the GC-MS system, which is equipped with an SPME agitator and heater.
- Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation (e.g., 250 rpm).
- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature and agitation.

5. GC-MS Analysis

- After extraction, the SPME fiber is automatically retracted and inserted into the hot injector of the GC.
- Desorb the analytes from the fiber into the GC column.
- The following are typical GC-MS parameters that can be adapted based on the specific instrument and column:
 - Injector Temperature: 250°C
 - Injection Mode: Splitless
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
 - GC Column: A mid-polar to polar capillary column is suitable, for example, a DB-WAX or HP-INNOWax (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 5 minutes
 - Ramp 1: Increase to 150°C at 3°C/min
 - Ramp 2: Increase to 240°C at 10°C/min
 - Final hold: Hold at 240°C for 10 minutes
- MS Transfer Line Temperature: 250°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for **methionol** (m/z 61, 45, 106) and the internal standard should be monitored. A full scan mode (e.g., m/z 35-350) can be used for initial identification.

6. Data Analysis

- Identify the **methionol** peak in the chromatogram based on its retention time and mass spectrum compared to the standard.
- Integrate the peak areas of **methionol** and the internal standard.
- Calculate the ratio of the peak area of **methionol** to the peak area of the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of **methionol** in the wine samples by interpolating their peak area ratios on the calibration curve.

Alternative Sample Preparation Protocols

For a broader analysis of wine volatiles or when HS-SPME is not available, Liquid-Liquid Extraction or Solid-Phase Extraction can be employed.

Protocol 2: Liquid-Liquid Extraction (LLE)

- Mix 50 mL of wine with 10 mL of a suitable organic solvent (e.g., dichloromethane).
- Add an internal standard.
- Shake the mixture vigorously in a separatory funnel for 5 minutes.
- Allow the phases to separate and collect the organic layer.
- Dry the organic extract with anhydrous sodium sulfate.
- Concentrate the extract to a final volume of approximately 200 μ L under a gentle stream of nitrogen.
- Inject 1-2 μ L of the concentrated extract into the GC-MS.

Protocol 3: Solid-Phase Extraction (SPE)

- Condition an SPE cartridge (e.g., a divinylbenzene-based polymer like Isolute ENV+) with methanol followed by deionized water.
- Load 50 mL of the wine sample, previously spiked with an internal standard, onto the cartridge.
- Wash the cartridge with deionized water to remove sugars and other polar interferences.
- Dry the cartridge under vacuum.
- Elute the retained analytes, including **methionol**, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Concentrate the eluate and analyze by GC-MS as described in the LLE protocol.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of **methionol** in wine samples using the primary HS-SPME-GC-MS protocol.



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